1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride
Overview
Description
1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride is a useful research compound. Its molecular formula is C11H14Cl2N2O and its molecular weight is 261.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, often interact with gaba receptors .
Mode of Action
Piperazine, a core structure in this compound, is known to act as a gaba receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Given its structural similarity to piperazine, it may influence pathways involving gaba receptors .
Action Environment
It is noted that this compound may pose a hazard to the environment, and special attention should be given to water bodies .
Biochemical Analysis
Biochemical Properties
1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as a partial agonist . This interaction can modulate neurotransmitter release and affect various physiological processes.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting gene expression and metabolic processes . Additionally, it has been shown to induce endocrine, neurological, and psychiatric effects, highlighting its impact on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a partial agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B and 5-HT3 receptors . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can induce migraine attacks and decrease food intake, depending on its ability to act as a serotonin agonist
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, it has been observed to induce bradycardia and other cardiovascular effects at higher concentrations . Understanding the dosage effects is crucial for determining its safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role as a metabolite of the drug trazodone highlights its involvement in serotonin metabolism and its potential impact on neurotransmitter levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. For example, its high affinity for serotonin receptors suggests its distribution in regions with high receptor density .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-2-9(6-10)8-14-5-4-13-7-11(14)15;/h1-3,6,13H,4-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJUKBCDWFMLNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.